REACTION_CXSMILES
|
[OH-].[K+].Br[CH:4]1[CH:13]([O:14][CH3:15])[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[C:7](=[O:16])[C:6]2[CH:17]=[CH:18][CH:19]=[CH:20][C:5]1=2>CO>[CH3:15][O:14][C:13]1[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[C:7](=[O:16])[C:6]2[CH:17]=[CH:18][CH:19]=[CH:20][C:5]=2[CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
BrC1C2=C(C(C3=C(SC=C3)C1OC)=O)C=CC=C2
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0°-5°
|
Type
|
FILTRATION
|
Details
|
the precipitated crystalline material is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Type
|
CUSTOM
|
Details
|
is obtained in this manner
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=C(C(C3=C1SC=C3)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |